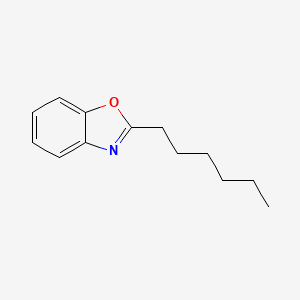
Benzoxazole, 2-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylbenzoxazole: is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an oxazole ring The hexyl group attached to the second position of the benzoxazole ring gives 2-Hexylbenzoxazole its unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
2-Hexylbenzoxazole can be synthesized through several methods, primarily involving the condensation of 2-aminophenol with hexyl-substituted aldehydes or ketones. One common method involves the reaction of 2-aminophenol with hexyl aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods:
Industrial production of 2-Hexylbenzoxazole typically involves large-scale batch or continuous processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity. Common catalysts include metal catalysts like palladium or copper, which facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or toluene to enhance the solubility of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions:
2-Hexylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to the corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides or quinones.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-Hexylbenzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexylbenzoxazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell division or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Methylbenzoxazole: Similar structure but with a methyl group instead of a hexyl group.
2-Phenylbenzoxazole: Contains a phenyl group, leading to different chemical and biological properties.
2-Benzylbenzoxazole: Features a benzyl group, which affects its reactivity and applications.
Uniqueness:
2-Hexylbenzoxazole is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of materials and in drug development.
Propriétés
Numéro CAS |
6797-16-6 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-hexyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3 |
Clé InChI |
JQHDCQOQCPLIKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)
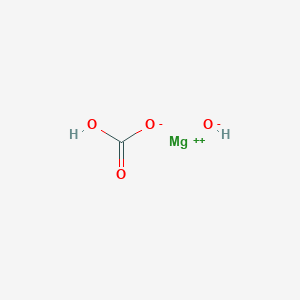
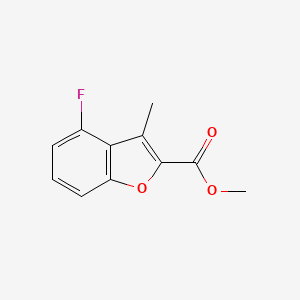
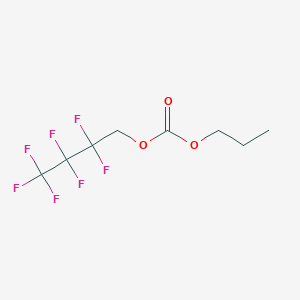
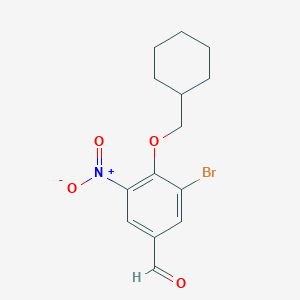

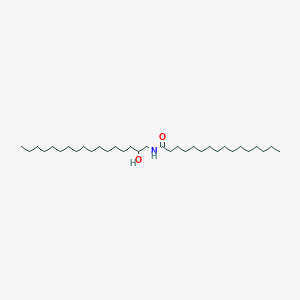

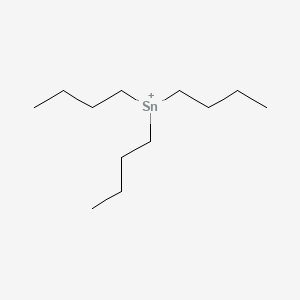

![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
